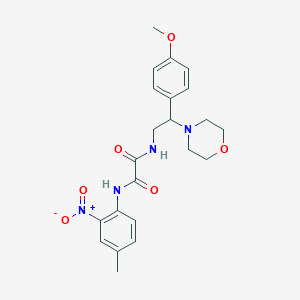

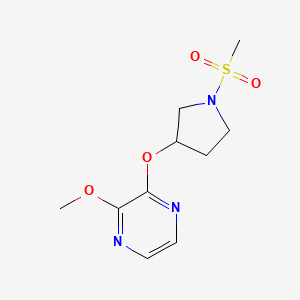

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide, also known as MNOP or MNOP-1, is a chemical compound that has been widely used in scientific research. It belongs to the class of oxalamide compounds, which are known for their diverse biological activities.

科学的研究の応用

Synthesis Methodology

A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, demonstrating the versatility of oxalamides and their derivatives in chemical synthesis. This method, applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides, offers an operationally simple and high-yielding route, providing new pathways for the synthesis of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Fluorescent Probing for Hypoxia

The development of a novel off-on fluorescent probe for selective detection of hypoxia or nitroreductase (NTR) showcases the application of morpholino and methoxyphenyl groups in biomedical research. This probe, designed with a 4-nitroimidazole moiety as a hypoxic trigger, highlights the potential of such compounds in imaging the hypoxic status of tumor cells, offering new avenues for the study of disease-relevant hypoxia (Feng et al., 2016).

Anticancer Drug Synthesis

3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one is a significant intermediate for the synthesis of many biologically active compounds, demonstrating the role of such morpholine derivatives in anticancer drug development. This synthesis route opens up possibilities for designing small molecule inhibitors for cancer treatment, highlighting the compound's importance in synthesizing biologically active derivatives (Wang et al., 2016).

Environmental Applications

The photoassisted Fenton reaction employing morpholine derivatives for the oxidation of pollutants like metolachlor and methyl parathion in water indicates the environmental applicability of these compounds. This process demonstrates the potential of morpholine derivatives in environmental remediation, particularly in the mild and effective treatment of dilute pesticide wastes (Pignatello & Sun, 1995).

Insecticidal Activities

The preparation of pyridine derivatives, including those with morpholino groups, for use as insecticides against aphids, showcases another dimension of the applications of such chemicals. The bioassay results indicating the insecticidal activity of these compounds underline the potential for developing new pesticides based on morpholine and methoxyphenyl derivatives (Bakhite et al., 2014).

特性

IUPAC Name |

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(4-methyl-2-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O6/c1-15-3-8-18(19(13-15)26(29)30)24-22(28)21(27)23-14-20(25-9-11-32-12-10-25)16-4-6-17(31-2)7-5-16/h3-8,13,20H,9-12,14H2,1-2H3,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIRVMSJQXPKOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2814898.png)

![N-[1-(4-Methylphenyl)sulfanylpropan-2-yl]prop-2-enamide](/img/structure/B2814901.png)

![(E)-N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2814903.png)

![3,4-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2814905.png)

![5-(3,4-Dimethylphenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2814907.png)

![3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid](/img/structure/B2814910.png)

![6-(4-Chlorophenyl)-2-[1-(1-methylimidazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2814911.png)

![2,6-dimethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2814915.png)